molecular formula C19H19NO4S3 B2826826 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide CAS No. 2097932-91-5

3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide

Cat. No. B2826826
CAS RN: 2097932-91-5
M. Wt: 421.54
InChI Key: DHACBUZSKLFIIR-UHFFFAOYSA-N
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Description

Benzenesulfonyl is a component used in synthesis . Bithiophene is a type of compound that has been used in the creation of certain types of organic solar cells . Propanamide is a type of amide, which are commonly found in a wide range of applications, from the creation of plastics to the development of certain types of drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzenesulfonyl compounds are often used in organic synthesis . Bithiophene-based compounds have been synthesized via the Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the benzenesulfonyl, bithiophene, and propanamide components. Each of these components has distinct structural characteristics .


Chemical Reactions Analysis

Amides, such as propanamide, can undergo a variety of reactions, including hydrolysis . Bithiophene compounds have been used in reactions to create organic solar cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its components. Amides, for example, have specific properties such as melting point and solubility .

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Quantum Yield in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound, similar in structure to 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, showed promising properties for photodynamic therapy applications, including good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Bioactivities

  • Designing and Synthesis of Benzenesulfonamides : The research by Gul et al. (2016) involved synthesizing various benzenesulfonamide compounds and investigating their cytotoxic and carbonic anhydrase inhibitory effects. This research provides insights into the structural capabilities and potential bioactivities of compounds similar to 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide (Gul et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, bithiophene-based compounds used in organic solar cells work by absorbing light and creating an electric current .

Safety and Hazards

Safety and hazards would depend on the specific properties of the compound. For example, benzenesulfonyl compounds have specific safety data sheets that outline potential hazards .

Future Directions

The future directions for this compound could be varied, depending on its intended use. For example, if it’s used in the creation of organic solar cells, future research could focus on improving efficiency .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S3/c21-15(16-8-9-18(26-16)17-7-4-11-25-17)13-20-19(22)10-12-27(23,24)14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHACBUZSKLFIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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